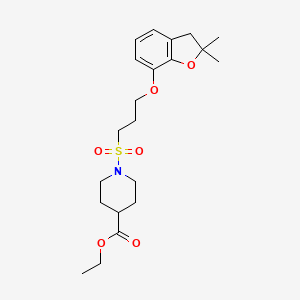
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has attracted interest due to its unique chemical structure and potential applications in various fields. This molecule integrates a benzofuran moiety, a piperidine ring, and sulfonyl and ester functional groups, making it an intriguing candidate for synthetic chemistry, biological research, and pharmaceutical development.
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of this compound typically begins with the synthesis of the benzofuran core. This involves the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Side Chain Introduction: : Next, the 2,2-dimethyl-2,3-dihydrobenzofuran moiety is functionalized with a propyl group. This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.
Sulfonylation: : The propyl side chain is then converted into a sulfonyl derivative via sulfonyl chloride in the presence of a base.
Piperidine Integration: : The sulfonyl group is reacted with a piperidine ring through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl electrophile.
Ester Formation: : Finally, the carboxylate ester is introduced by esterification of the piperidine carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial synthesis typically involves optimizing the above reactions for scale-up. Continuous flow chemistry, catalytic processes, and green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming quinone derivatives.
Reduction: : Reduction of the ester group can lead to the corresponding alcohol.
Substitution: : The sulfonyl group is susceptible to nucleophilic substitution, enabling various functional modifications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in protic solvents.
Substitution: : Strong nucleophiles like amines or thiols under mild heating.
Major Products Formed
Oxidized Quinones: : From the benzofuran oxidation.
Alcohols: : From ester reduction.
Modified Sulfonyl Derivatives: : From nucleophilic substitutions.
Chemistry
Synthetic Chemistry: : Used as a building block for complex organic molecules.
Biology
Biological Probes: : Investigated as a potential probe for studying biochemical pathways due to its reactive functional groups.
Medicine
Pharmaceutical Development: : Explored for potential drug candidates, particularly in targeting neurological pathways.
Industry
Material Science: : Possible applications in the creation of novel materials with unique electronic or photophysical properties.
作用機序
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPQZOFCPEGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














